molecular formula C18H25FO2 B157769 4-Fluoro-19-nortestosterone CAS No. 1881-31-8

4-Fluoro-19-nortestosterone

Cat. No. B157769
CAS RN: 1881-31-8
M. Wt: 292.4 g/mol
InChI Key: KIUHHFFZDPMQQM-YGRHGMIBSA-N
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Description

4-Fluoro-19-nortestosterone is a ketosteroid fluoro derivative used in biological studies. It acts as a testosterone reductase inhibitor and as neoplasm inhibitors in prostate cancer . Its molecular formula is C18H25FO2 .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-19-nortestosterone can be analyzed using 19F NMR methodology. This method utilizes the substantial resolution and sensitivity of 19F to obtain a large number of NMR parameters, enabling structure determination of fluorinated compounds . The molecular weight of 4-Fluoro-19-nortestosterone is 292.4 g/mol.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of modified steroid hormones like 4-Fluoro-19-nortestosterone involves regiospecific syntheses techniques. Dehydrogenation and axial electrophilic fluorination are crucial processes in creating variants such as 4-fluoro-17β-oestradiol. These methods provide insights into the chemical modifications and properties of steroid hormones (Neeman, Osawa, & Mukai, 1972).

Application in Biological Studies

  • Studies on the effects of steroids like 19-nortestosterone on sexual behavior in rats have been conducted. These studies provide insights into the behavioral impact of such steroids, contributing to our understanding of hormonal influence on behavior (Yahr & Gerling, 1978).

Metabolic and Pharmacological Research

  • Research into the metabolic pathways of 19-nortestosterone and its derivatives in human subjects has been conducted. This includes studies on how it is transformed in the body and its potential therapeutic applications, for instance in breast cancer treatment (Engel, Alexander, & Wheeler, 1958).

Analytical Chemistry and Residue Analysis

  • Development of analytical methods, such as time-resolved fluoroimmunoassay, has been crucial in determining 19-nortestosterone residues in various tissues. This research is significant for residue analysis in fields like aquaculture (Li, Huo, Chu, & Xu, 2007).

Implications in Endocrinology and Reproductive Health

  • Clinical trials have been conducted using derivatives of 19-nortestosterone for male fertility regulation. Understanding the hormonal effects on fertility contributes to the development of contraceptives and fertility treatments (Knuth, Behre, Belkien, Bents, & Nieschlag, 1985).

Future Directions

Future research could focus on the development of sensitive detection methods for 19-nortestosterone and its derivatives in various samples, such as animal urine . Additionally, the development of new therapeutic agents for the treatment of hormone-mediated illnesses could be a promising direction .

properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-4-fluoro-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FO2/c1-18-9-8-11-10-4-6-15(20)17(19)13(10)3-2-12(11)14(18)5-7-16(18)21/h10-12,14,16,21H,2-9H2,1H3/t10-,11-,12-,14+,16+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUHHFFZDPMQQM-YGRHGMIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C(C(=O)CCC34)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=O)CC[C@H]34)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60940296
Record name 4-Fluoro-17-hydroxyestr-4-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-19-nortestosterone

CAS RN

1881-31-8
Record name 4-Fluoro-19-nortestosterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001881318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluoro-17-hydroxyestr-4-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
M Neeman, Y Osawa, T Mukai - Journal of the Chemical Society …, 1972 - pubs.rsc.org
… routes to Iing-A monohalogeno-oestrogens is the regiospecificity achieved in the halogenation reactions leading to the key 19norsteroid intermediate [the 4-fluoro-19-nortestosterone …
Number of citations: 5 pubs.rsc.org
JC Austin, TG Spiro, A Kuliopulos… - Protein Science, 1992 - Wiley Online Library
… The UVRR results establish that binding of the product analog and competitive inhibitors 19-nortestosterone or 4-fluoro-19-nortestosterone to the Y140 mutant does not result in the …
Number of citations: 47 onlinelibrary.wiley.com
JC Austin, Q Zhao, T Jordan, P Talalay, AS Mildvan… - Biochemistry, 1995 - ACS Publications
… UVRR spectrum of the Y55F/Y88F double mutant, in which Tyr-14 is the only tyrosine residue present, and found no downshift of Y8b upon binding 19-NT or 4-fluoro-19-nortestosterone …
Number of citations: 29 pubs.acs.org
M Hernández-Mesa, B Le Bizec, F Monteau… - Analytical …, 2018 - ACS Publications
… On the other hand, IMS provides a powerful tool for the separation of steroids possessing similar m/z but different CCS such as 4-fluoro-19-nortestosterone ([M + H] + ) and trenbolone ([…
Number of citations: 94 pubs.acs.org
Y Al Jasem, T Thiemann, L Gano… - Journal of Fluorine …, 2016 - Elsevier
… Reaction of 96 with perchloryl fluoride furnished 4-fluoro-19-nortestosterone (97), which was subjected to aromatization with SeO 2 in Bu t OH to give 98 (Scheme 25) [42]. …
Number of citations: 19 www.sciencedirect.com
VCO Njar, T Arunachalam, E Caspi - The Journal of Organic …, 1983 - ACS Publications
… 4-Fluoro- 19-nortestosterone (3). Perchloryl fluoride was bubbled slowly through a … is in accordance with the expected spectrum for 4-fluoro-19-nortestosterone. 4-Fluoroestradiol (4). A …
Number of citations: 22 pubs.acs.org
AP Kozikowski, RJ Schmiesing - The Journal of Organic …, 1983 - ACS Publications
An unambiguous ten-step synthesis of the compound possessing the reputed structure of the cranberry alkaloid cannivonine (1) is presented. Stereoselective reductive amination of the …
Number of citations: 28 pubs.acs.org
JC Austin, A Kuliopulos… - Spectroscopy of …, 1991 - Royal Society of Chemistry
Number of citations: 0

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